2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
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Description
The compound “2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methoxyphenyl)acetamide” is a complex chemical compound with potential applications in scientific research. It belongs to the class of thieno[2,3-d]pyrimidines . The molecular formula of this compound is not explicitly mentioned in the search results.
Scientific Research Applications
Antitumor Activity
Compounds derived from the thieno[2,3-d]pyrimidine family, which includes 2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methoxyphenyl)acetamide, have shown significant potential in antitumor activities. Research indicates that these compounds exhibit potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Studies have also demonstrated the antimicrobial properties of related pyrimidinone and oxazinone derivatives fused with thiophene rings. These compounds, similar in structure to this compound, have shown effective antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
This compound and its analogues have been identified as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). They exhibit potent inhibitory activities, making them significant in the development of new antitumor agents (Gangjee et al., 2008).
Crystal Structures and Molecular Interactions
The crystal structures of related compounds provide insights into their molecular interactions and conformation, which are crucial for understanding their biological activities and for drug design (Subasri et al., 2017).
Radioactive Labeling and Imaging Applications
Derivatives of this compound class have been explored for their use in radioactive labeling and imaging, particularly in positron emission tomography (PET) for diagnostic purposes (Dollé et al., 2008).
Glutaminase Inhibitors
Compounds structurally related to this compound have been studied as glutaminase inhibitors. These inhibitors show potential in attenuating the growth of cancer cells, both in vitro and in vivo models (Shukla et al., 2012).
properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-3-13-8-14-16(18-10-19-17(14)24-13)23-9-15(21)20-11-5-4-6-12(7-11)22-2/h4-8,10H,3,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJMYMGECKMBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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